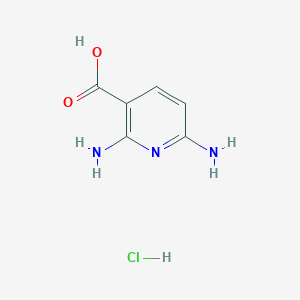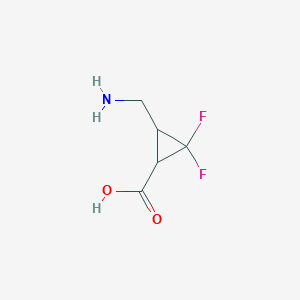
(1S,3R)-3-(Aminomethyl)-2,2-difluorocyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid is a compound of interest in various fields of scientific research due to its unique structural properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a difluorocyclopropane derivative with an aminomethylating agent under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental safety. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The difluorocyclopropane moiety can enhance the compound’s stability and binding affinity, making it a valuable scaffold in drug design.
類似化合物との比較
Similar Compounds
3-(aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
2,2-difluorocyclopropane-1-carboxylic acid: Lacks the aminomethyl group but shares the cyclopropane and difluoro features.
Aminomethylbenzoic acid: Contains an aminomethyl group but differs in the aromatic ring structure.
Uniqueness
3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring, difluoro substitution, and aminomethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C5H7F2NO2 |
|---|---|
分子量 |
151.11 g/mol |
IUPAC名 |
3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)2(1-8)3(5)4(9)10/h2-3H,1,8H2,(H,9,10) |
InChIキー |
TXSUTDIZPLMVSK-UHFFFAOYSA-N |
正規SMILES |
C(C1C(C1(F)F)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate](/img/structure/B13655103.png)
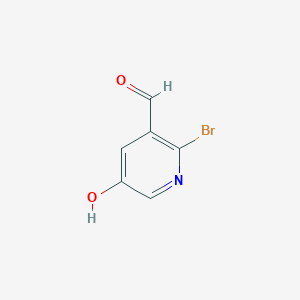
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid hydrochloride](/img/structure/B13655115.png)
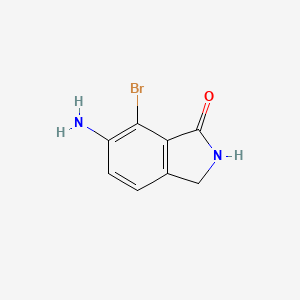
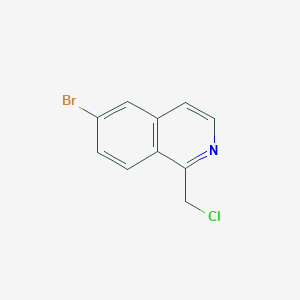
![2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile](/img/structure/B13655138.png)
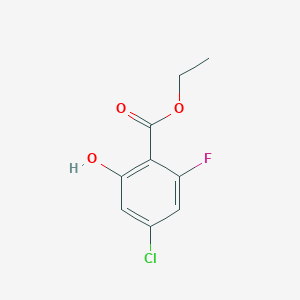
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13655148.png)
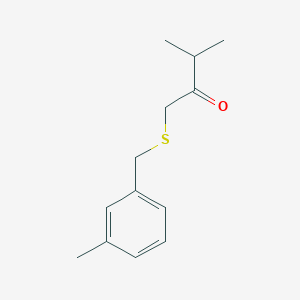
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)
![{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)
